phenyl N-(3-nitrophenyl)carbamate
Overview
Description
Phenyl N-(3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photolabile Protecting Groups Phenyl N-(3-nitrophenyl)carbamate and related compounds have been studied as photolabile protecting groups for alcohols. Such protecting groups can be incorporated through chemical coupling and removed by photolysis in various solvents. This application is crucial in organic synthesis and molecular biology, where selective protection and deprotection of functional groups are needed (Loudwig & Goeldner, 2001).
Synthesis of Molecular Inhibitors Derivatives of this compound, such as 4-nitrophenyl N-[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]carbamate, have been synthesized and used in the attachment to peptides. This method is significant in developing molecular inhibitors for therapeutic applications, especially in the field of cancer research (Matthews, Pouton, & Threadgill, 1995).
Enzyme Inhibition Studies this compound analogs have been used in studying the inhibition mechanisms of enzymes like bile-salt-dependent lipases. These studies are crucial for understanding enzyme function and developing enzyme inhibitors for therapeutic uses (Fourneron et al., 1991).
Intermediates in Antitumor Drug Synthesis Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, derived from this compound, are important intermediates in the synthesis of antitumor drugs. This application is significant in the pharmaceutical industry for developing new cancer treatments (Gan et al., 2021).
Catalysis and Reaction Mechanism Studies The use of this compound in studying catalytic activities, such as in micellar catalysis of organic reactions, offers insights into reaction mechanisms and can lead to the development of novel catalytic processes (Broxton, Christie, & Mannas, 1988).
Synthesis Methodology Research Research on non-phosgene methods to synthesize derivatives of this compound, such as methyl N-phenyl carbamate, has implications in developing safer and more environmentally friendly synthetic routes (Ta, 2013).
Electrochemical Studies and Electrochromic Applications Derivatives of this compound, such as 3,6-di(carbazol-9-yl)-N-(4-nitrophenyl)carbazole, have been synthesized and electropolymerized into films exhibiting electrochromic behavior. These studies are important for applications in smart windows, displays, and other electrochromic devices (Hsiao & Lin, 2016).
Future Directions
Future research could focus on exploring the potential applications of phenyl N-(3-nitrophenyl)carbamate in various fields. For instance, carbamates have shown promising results in antimicrobial and antioxidant activities . Additionally, new methods of synthesis could be developed to improve the efficiency and environmental impact of producing this compound .
Mechanism of Action
Target of Action
Phenyl N-(3-nitrophenyl)carbamate is a carbamate derivative . The carbamate group is a key structural motif in many approved drugs and prodrugs . Many derivatives are specifically designed to make drug−target interactions through their carbamate moiety . .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH
Biochemical Pathways
Carbamates in general are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are known to have good chemical and proteolytic stabilities, which can impact their bioavailability .
Result of Action
The carbamate group is known to modulate biological properties and improve stability and pharmacokinetic properties .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of carbamate derivatives .
Properties
IUPAC Name |
phenyl N-(3-nitrophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(19-12-7-2-1-3-8-12)14-10-5-4-6-11(9-10)15(17)18/h1-9H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBQTHUEPKJNBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188777 | |
Record name | 3-Nitrophenyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35289-89-5, 50699-52-0 | |
Record name | 3-Nitrophenyl phenylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035289895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrophenyl phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYL N-(3-NITROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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